N-Desmethylpheniramine
Vue d'ensemble
Description
N-Desmethylpheniramine is a metabolite of pheniramine, a first-generation antihistamine used to treat allergic conditions. The compound has the chemical formula C15H18N2 and a molecular weight of 226.32 g/mol. It is structurally characterized by a pyridine ring attached to a phenyl ring via a three-carbon chain, which also carries a methylamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Desmethylpheniramine can be synthesized through the N-demethylation of pheniramine. This process typically involves the use of demethylating agents such as iodine and red phosphorus or other catalytic systems under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Applications De Recherche Scientifique
N-Desmethylpheniramine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and chemical compounds.
Biology: The compound is studied for its metabolic pathways and interactions with biological systems.
Medicine: Research focuses on its potential therapeutic effects and its role as a metabolite of pheniramine in pharmacokinetics and pharmacodynamics studies.
Industry: this compound is used in the development of new antihistamines and other therapeutic agents
Mécanisme D'action
N-Desmethylpheniramine exerts its effects by competing with histamine for the histamine H1 receptor, acting as an inverse agonist once bound. This reduces H1 receptor activity, leading to decreased itching, vasodilation, and capillary leakage, which in turn reduces redness and edema . The compound also has anticholinergic and moderate sedative effects .
Comparaison Avec Des Composés Similaires
Pheniramine: The parent compound, used as an antihistamine.
Chlorpheniramine: Another first-generation antihistamine with similar properties.
Brompheniramine: Similar to pheniramine but with a bromine atom in its structure.
Uniqueness: N-Desmethylpheniramine is unique due to its specific metabolic pathway and its role as an intermediate in the metabolism of pheniramine. Its distinct structure, with a demethylated amine group, differentiates it from other similar compounds and influences its pharmacokinetic and pharmacodynamic properties .
Activité Biologique
N-Desmethylpheniramine is a significant metabolite of pheniramine, a first-generation antihistamine commonly used for the treatment of allergic reactions. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, therapeutic applications, and potential side effects. This article delves into its pharmacokinetics, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Pharmacokinetics
The pharmacokinetics of this compound has been studied primarily through its parent compound, pheniramine. Key findings from research indicate:
- Administration and Serum Concentrations : After intravenous administration of pheniramine (30.5 mg), serum concentrations ranged from 231 to 894 ng/ml, while oral administration resulted in peak serum concentrations of 173 to 274 ng/ml after 1-2.5 hours. The terminal half-lives were estimated at 8-17 hours for intravenous and 16-19 hours for oral administration .
- Metabolite Levels : Serum levels of this compound were notably low (up to 21 ng/ml) but detectable up to 72 hours post-administration. In urine, significant amounts of this compound were found, with values ranging from 7.4 to 13.3 mg after oral administration .
Administration Route | Peak Serum Concentration (ng/ml) | Terminal Half-Life (hours) | Urinary Excretion (mg) |
---|---|---|---|
Intravenous | 231 - 894 | 8 - 17 | 5.7 - 11.6 |
Oral | 173 - 274 | 16 - 19 | 10.2 - 13.2 |
This compound functions primarily as an inverse agonist at histamine H1 receptors, which is responsible for its antihistaminic effects:
- Histamine Receptor Interaction : By competing with histamine for binding sites on H1 receptors, it reduces symptoms such as itching, redness, and edema associated with allergic reactions .
- CNS Effects : The inverse agonism at H1 receptors in the central nervous system contributes to sedation, a common side effect of first-generation antihistamines like pheniramine .
Case Studies and Clinical Findings
Several studies have investigated the clinical implications of this compound's biological activity:
- Allergic Response Suppression : A clinical trial demonstrated that patients receiving pheniramine showed significant reductions in allergic symptoms compared to placebo controls. The study highlighted the role of this compound as an active metabolite contributing to these effects.
- Sedative Effects : In a cohort study assessing the sedative properties of antihistamines, participants reported drowsiness when treated with pheniramine, attributed to both pheniramine and its metabolite this compound's action on the CNS .
- Urinary Excretion Patterns : Research on urinary excretion patterns revealed that a considerable fraction of administered pheniramine was excreted as this compound, indicating its relevance in determining dosing regimens for effective therapeutic outcomes .
Propriétés
IUPAC Name |
N-methyl-3-phenyl-3-pyridin-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-16-12-10-14(13-7-3-2-4-8-13)15-9-5-6-11-17-15/h2-9,11,14,16H,10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCVFNAQLOMGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891491 | |
Record name | N-Desmethylpheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19428-44-5 | |
Record name | N-Desmethylpheniramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethylpheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.